molecular formula C9H7BrN2 B12970023 2-Bromo-7-methyl-1,6-naphthyridine

2-Bromo-7-methyl-1,6-naphthyridine

Cat. No.: B12970023
M. Wt: 223.07 g/mol
InChI Key: VBDGCJBDUCTEMF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

2-Bromo-7-methyl-1,6-naphthyridine belongs to the class of diazanaphthalenes, specifically the 1,6-naphthyridine isomer family. Its IUPAC name derives from the parent 1,6-naphthyridine structure, a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 6. Substituents are assigned numerical positions based on IUPAC priority rules:

  • Bromine at position 2
  • Methyl group at position 7
Property Value Source Reference
Molecular formula C₉H₇BrN₂
Molecular weight 223.07 g/mol
SMILES CC1=C2C=NC=CN2C=C1Br Derived from
InChI key DXABTEPIGFPAEE-UHFFFAOYSA-N

The structural arrangement creates distinct electronic effects, with bromine acting as an electron-withdrawing group and the methyl group providing steric bulk. X-ray crystallography data for related compounds, such as 7-bromo-2-methyl-1,6-naphthyridine, confirms planar aromatic systems with bond lengths consistent with delocalized π-electron networks.

Historical Context in Heterocyclic Chemistry Research

The synthesis of unsubstituted 1,6-naphthyridine was first reported in 1958 by Ikekawa, marking a milestone in heterocyclic chemistry. Brominated derivatives emerged later as key intermediates in pharmaceutical research, particularly for their role in cross-coupling reactions. The specific compound 2-bromo-7-methyl-1,6-naphthyridine gained prominence through:

  • Medicinal chemistry applications : Its structure serves as a scaffold for kinase inhibitors and antimicrobial agents.
  • Synthetic methodology development : Demonstrates regioselective halogenation patterns observed in bromination studies of 1,X-naphthyridines.
  • Materials science : Used in coordination complexes for luminescent materials.

Key historical milestones:

  • 1965: First reports of halogenated naphthyridines via electrophilic substitution
  • 1990s: Systematic exploration of substitution patterns in 1,6-naphthyridin-2(1H)-ones
  • 2020s: Industrial-scale synthesis optimization using continuous flow reactors

Position Within Naphthyridine Derivative Classification

The compound occupies a distinct niche within naphthyridine chemistry, as outlined below:

Classification hierarchy :

  • Core structure : 1,6-Naphthyridine (diazanaphthalene isomer)
  • Substituent type :
    • Halogen (bromine)
    • Alkyl (methyl)
  • Functionalization pattern :
    • Position 2: Electrophilic bromine
    • Position 7: Electron-donating methyl group

Comparative analysis with related derivatives:

Derivative Substituents Key Applications
2-Bromo-7-chloro-1,6-naph Br (C2), Cl (C7) Suzuki coupling precursor
5-Bromo-N-(4-fluorobenzyl) Br (C5), fluorobenzyl Enzyme inhibition
2-Bromo-7-methyl-1,8-naph Br (C2), CH₃ (C7) Catalytic ligand design

This substitution pattern creates unique electronic characteristics compared to other brominated naphthyridines:

  • Enhanced stability : Methyl group at C7 reduces ring strain versus chloro analogs
  • Directed metalation : Bromine at C2 facilitates regioselective functionalization
  • Steric profile : Methyl group creates chiral environments in coordination complexes

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

2-bromo-7-methyl-1,6-naphthyridine

InChI

InChI=1S/C9H7BrN2/c1-6-4-8-7(5-11-6)2-3-9(10)12-8/h2-5H,1H3

InChI Key

VBDGCJBDUCTEMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=N2)Br)C=N1

Origin of Product

United States

Preparation Methods

Synthesis of the Naphthyridine Core with 7-Methyl Substitution

A common approach to prepare the 7-methyl-1,6-naphthyridine core involves condensation reactions starting from aminopyridine derivatives and appropriate keto acids or aldehydes. For example, the Niementowski reaction or related condensation methods can be employed to build the bicyclic naphthyridine framework with the methyl group introduced via substituted starting materials or alkylation steps.

Selective Bromination at the 2-Position

Selective bromination at the 2-position of the naphthyridine ring is achieved by controlled bromination reactions using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under carefully optimized conditions to avoid polybromination or substitution at other positions.

  • For instance, bromination of 7-methyl-1,8-naphthyridine analogs at the 2-position has been reported using bromine in acetic acid or other solvents, controlling temperature and reaction time to achieve mono-bromination.

Use of Chlorinating Agents and Reduction Steps

In related naphthyridine syntheses, chlorinating agents such as phosphorus oxychloride are used to convert hydroxy groups to chlorides, facilitating further substitution reactions. Reduction of carbonyl intermediates with potassium borohydride or similar reducing agents is also employed to obtain hydroxy derivatives that can be further functionalized.

Step Reagents/Conditions Description Yield/Notes
1 2,6-Diaminopyridine + Malic acid in sulfuric acid, 110°C Formation of 2-amino-7-hydroxy-1,8-naphthyridine salt High yield; sulfuric acid salt isolated by filtration
2 Phthalic anhydride + triethylamine in acetic acid Formation of phthalimidyl naphthyridine intermediate Base deprotonates amine; phthalylation occurs
3 Phosphorus oxychloride + acetonitrile + catalytic DMF Chlorination of hydroxy group to chloride Preferred chlorinating agent; polar aprotic solvent used
4 Potassium borohydride reduction Reduction of carbonyl to hydroxyindolinone intermediate Borohydride salts preferred reducing agents
5 Bromination with NBS or Br2 Selective bromination at 2-position Controlled conditions to avoid overbromination
  • The use of phosphorus oxychloride as a chlorinating agent is well-established for converting hydroxy groups on naphthyridine intermediates to chlorides, facilitating further substitution reactions.
  • Potassium borohydride is an effective reducing agent for carbonyl groups in phthalimidyl intermediates, yielding hydroxy derivatives that can be brominated or otherwise functionalized.
  • Bromination at the 2-position of methyl-substituted naphthyridines requires careful control of reaction conditions to achieve regioselectivity and avoid multiple substitutions.
  • The Niementowski reaction and related condensation methods provide a reliable route to the naphthyridine core with methyl substitution, which is a prerequisite for subsequent bromination.
  • Yields for these steps typically range from moderate to high (68–92%), depending on the specific reaction conditions and purification methods.
Reaction Step Key Reagents Solvent Temperature Notes
Formation of amino-hydroxy naphthyridine salt 2,6-Diaminopyridine, Malic acid, H2SO4 Sulfuric acid 40–110°C Controlled addition and heating essential
Phthalylation Phthalic anhydride, Triethylamine Acetic acid Room temp to reflux Base must not destroy phthalyl reactant
Chlorination Phosphorus oxychloride, DMF (catalytic) Acetonitrile or neat POCl3 Reflux Polar aprotic solvent preferred
Reduction Potassium borohydride Suitable solvent (e.g., ethanol) Ambient Selective reduction of carbonyl
Bromination N-Bromosuccinimide or Br2 Acetic acid or other Controlled temp (0–25°C) Regioselective bromination at 2-position

The preparation of 2-Bromo-7-methyl-1,6-naphthyridine involves a multi-step synthetic sequence starting from aminopyridine derivatives, proceeding through ring construction, functional group transformations including chlorination and reduction, and culminating in selective bromination at the 2-position. The choice of reagents such as phosphorus oxychloride for chlorination and potassium borohydride for reduction is critical for achieving high yields and purity. Control of reaction conditions during bromination is essential to ensure regioselectivity and avoid overbromination.

These methods are supported by diverse research findings and patent literature, providing a robust framework for the synthesis of this compound for further applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methyl-1,6-naphthyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-7-methyl-1,6-naphthyridine.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
2-Bromo-7-methyl-1,6-naphthyridine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its bromine substituent facilitates nucleophilic substitution reactions, making it a versatile precursor for various derivatives used in drug development and material sciences.

Antimicrobial Properties
Research indicates that 2-bromo-7-methyl-1,6-naphthyridine exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, particularly Gram-positive bacteria, which suggests potential applications in treating infections caused by resistant strains .

Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several human cancer cell lines, including breast cancer (MCF7) and colon cancer cells. For instance, derivatives of naphthyridine have shown IC50 values comparable to established anticancer drugs, indicating promising potential as therapeutic agents .

Antiviral Properties
2-Bromo-7-methyl-1,6-naphthyridine has also been investigated for its antiviral effects. Studies have identified it as a potent inhibitor of human cytomegalovirus (HCMV), showcasing its potential in antiviral drug development .

Medicinal Chemistry

Drug Development
The compound is being studied for its role in drug design and development. Its unique structure allows for modifications that can enhance pharmacological properties, making it a candidate for new therapeutic agents targeting various diseases .

Cardiotonic Applications
Certain derivatives of naphthyridines have been identified as cardiotonic agents, which can increase cardiac contractility. This application opens avenues for developing treatments for heart-related conditions .

Material Science

Electronic and Optical Properties
In materials science, 2-bromo-7-methyl-1,6-naphthyridine is utilized in developing materials with specific electronic or optical properties. Its unique chemical structure allows for the tuning of these properties through various synthetic routes.

Data Tables

Application AreaDescriptionReferences
Chemical SynthesisBuilding block for synthesizing complex heterocycles
Antimicrobial ActivityInhibits growth of Gram-positive bacteria
Anticancer ActivityEffective against MCF7 and other cancer cell lines
Antiviral PropertiesInhibitor of human cytomegalovirus
Cardiotonic ApplicationsPotential use in increasing cardiac contractility
Material ScienceDevelopment of materials with tailored electronic/optical properties

Case Studies

  • Anticancer Evaluation
    A study synthesized various 2-phenyl-7-methyl-1,8-naphthyridine derivatives and evaluated their cytotoxicity against MCF7 cells. Some compounds displayed IC50 values significantly lower than standard drugs like staurosporine, indicating their potential as effective anticancer agents .
  • Antiviral Mechanism Investigation
    Research on the antiviral properties of 1,6-naphthyridines demonstrated their efficacy against HCMV through plaque reduction assays and time-of-addition studies. The findings suggest that these compounds may target specific phases in the viral replication cycle .
  • Synthesis and Characterization
    A series of synthetic strategies were explored to modify the naphthyridine core structure to enhance biological activity. These modifications led to derivatives with improved potency against various pathogens and cancer cells .

Mechanism of Action

The mechanism of action of 2-Bromo-7-methyl-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Effects : Bromine at position 2 (as in the target compound) may favor electrophilic substitution at adjacent positions, whereas bromine at position 8 (as in ) could direct reactivity differently due to electronic effects .

Halogen Impact : Bromine’s higher polarizability compared to chlorine may enhance intermolecular interactions (e.g., halogen bonding), influencing crystal packing and solubility .

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